3-Ethynyl-1,2,4,5-tetramethylbenzene
Description
3-Ethynyl-1,2,4,5-tetramethylbenzene is a derivative of 1,2,4,5-tetramethylbenzene (durene), a highly symmetric aromatic hydrocarbon. The compound features an ethynyl (-C≡CH) substituent at the 3-position of the benzene ring, in addition to four methyl groups at positions 1, 2, 4, and 4. This substitution pattern introduces unique electronic and steric properties, making it valuable in organic synthesis, materials science, and catalysis.
Properties
CAS No. |
134307-04-3 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-ethynyl-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C12H14/c1-6-12-10(4)8(2)7-9(3)11(12)5/h1,7H,2-5H3 |
InChI Key |
UMVNNFICWDBWPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C#C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-1,2,4,5-tetramethylbenzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene. One common method is the Sonogashira coupling reaction, where 1,2,4,5-tetramethylbenzene is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-1,2,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-ethynyl-1,2,4,5-tetramethylbenzaldehyde.
Reduction: Formation of 3-ethyl-1,2,4,5-tetramethylbenzene.
Substitution: Formation of various halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Ethynyl-1,2,4,5-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-ethynyl-1,2,4,5-tetramethylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methyl groups can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Molecular Properties
*Estimated molecular weight based on structural analogy.
Key Observations:
- Substituent Effects : The ethynyl group introduces sp-hybridized carbon atoms, enhancing π-conjugation and reactivity compared to halogenated analogs. This contrasts with chloro and bromo derivatives, where electronegative halogens dominate electronic effects .
- Physical Properties : Halogenated derivatives exhibit higher molecular weights and logP values (e.g., bromo: 213.12 g/mol, logP = 4.63) due to increased van der Waals interactions. The ethynyl derivative likely has intermediate solubility in organic solvents, balancing polarity and hydrophobicity .
Environmental and Industrial Considerations
- Degradation : Durene undergoes OH radical-initiated degradation in the atmosphere, with a half-life of ~12 hours . Ethynyl derivatives may degrade faster due to triple bond reactivity, though data are lacking.
- Industrial Relevance : Durene is a precursor for polyimide resins , while halogenated derivatives serve as intermediates in specialty chemicals. The ethynyl variant could expand applications in advanced materials .
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